Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with ethylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-pyrimidinecarboxylate
- Methyl 4-pyrimidinecarboxylate
- Ethyl 2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
Ethyl 6-(dimethoxymethyl)-2-(methylthio)pyrimidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
944901-51-3 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 6-(dimethoxymethyl)-2-methylsulfanylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H16N2O4S/c1-5-17-9(14)7-6-8(10(15-2)16-3)13-11(12-7)18-4/h6,10H,5H2,1-4H3 |
InChI Key |
VAMVWVRNVOVHAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)SC |
Origin of Product |
United States |
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